molecular formula C25H24N2O3S B2880338 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide CAS No. 681228-57-9

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide

Cat. No. B2880338
CAS RN: 681228-57-9
M. Wt: 432.54
InChI Key: YMHFVAKHESCKGU-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic heterocyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A series of novel N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole ring. For example, the compound N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide has a linear formula of C11H5F7N2OS .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, iodine can catalyze the synthesis of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their structure. For example, N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is a white powder with a melting point of 254–256 °C .

Scientific Research Applications

Antimicrobial Applications

Benzothiazole derivatives, including structures related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, with some compounds showing higher potency than reference drugs. The antibacterial activity was particularly pronounced against Gram-positive strains, highlighting the potential of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. For example, 2-(4-aminophenyl)benzothiazoles and their oxidized derivatives have shown selective growth inhibitory properties against human cancer cell lines, with particular effectiveness against breast cancer cell lines. The metabolism of these compounds in sensitive cell lines is a key factor in their selective anticancer activity, suggesting their potential in targeted cancer therapy (Kashiyama et al., 1999).

Corrosion Inhibition

In the field of corrosion science, benzothiazole derivatives have been synthesized and studied for their effectiveness in inhibiting steel corrosion in acidic environments. These compounds offer enhanced stability and higher inhibition efficiencies compared to previously reported benzothiazole family inhibitors, demonstrating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

Material Science Applications

Benzothiazole derivatives have been utilized in the development of luminescent materials. For instance, certain benzothiazole derivatives exhibit unique luminescence properties that make them suitable for white light emission applications. By doping these compounds into a polymer matrix at specific proportions, white-light emitting devices with desirable chromaticity coordinates can be fabricated, showcasing the versatility of benzothiazole derivatives in material science and optoelectronic applications (Lu et al., 2017).

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary greatly depending on their structure. It’s important to handle these compounds with care and to follow all safety guidelines. Sigma-Aldrich, for example, provides these products to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities and their potential as therapeutic agents. Future research may focus on the development of new benzothiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-2-3-6-15-30-19-12-9-17(10-13-19)24(29)26-18-11-14-20(22(28)16-18)25-27-21-7-4-5-8-23(21)31-25/h4-5,7-14,16,28H,2-3,6,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHFVAKHESCKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide

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